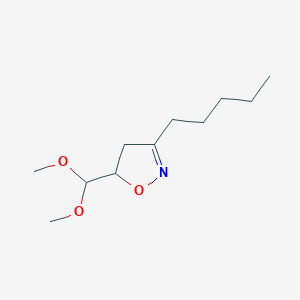![molecular formula C10H7NO B14139901 1h-Furo[3,2-e]isoindole CAS No. 88730-87-4](/img/structure/B14139901.png)
1h-Furo[3,2-e]isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Furo[3,2-e]isoindole is a heterocyclic compound that features a fused ring system consisting of a furan ring and an isoindole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Furo[3,2-e]isoindole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a furan derivative with an isoindole precursor in the presence of a suitable catalyst can lead to the formation of this compound. The reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Furo[3,2-e]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different chemical properties.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its reactivity and applications.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-e]isoindole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
1H-Furo[3,2-e]isoindole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism by which 1H-Furo[3,2-e]isoindole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
1H-Furo[3,2-e]isoindole can be compared to other heterocyclic compounds such as:
1H-Isoindole: Similar in structure but lacks the furan ring, leading to different chemical properties and reactivity.
Furan: A simpler heterocycle that forms part of the this compound structure.
Indole: Another related compound with a fused benzene and pyrrole ring system, differing in its electronic properties and applications.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
88730-87-4 |
|---|---|
Formule moléculaire |
C10H7NO |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
1H-furo[3,2-e]isoindole |
InChI |
InChI=1S/C10H7NO/c1-2-10-8(3-4-12-10)9-6-11-5-7(1)9/h1-5H,6H2 |
Clé InChI |
SIBNAGIVARYCLQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC3=C2C=CO3)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



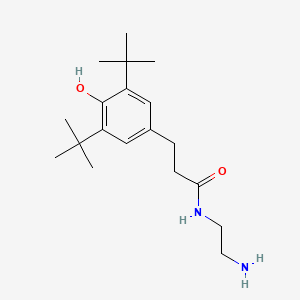
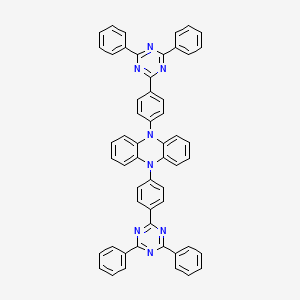
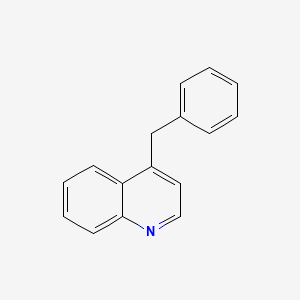
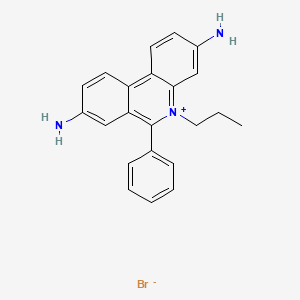
![(5-amino-1H-imidazol-4-yl)[5-hydroxy-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14139867.png)
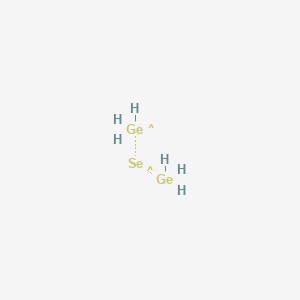
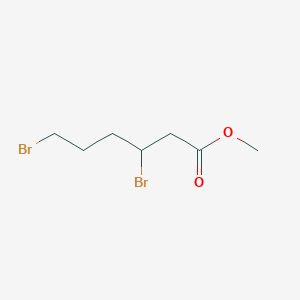

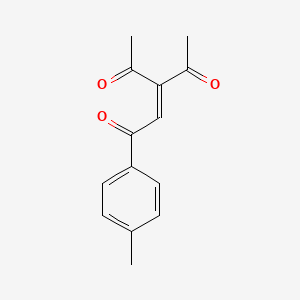
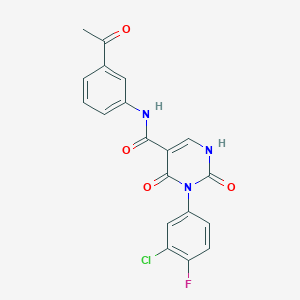
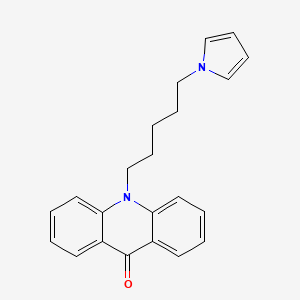
![N'-[(E)-(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14139912.png)
